3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
Brand Name:
Vulcanchem
CAS No.:
111040-90-5
VCID:
VC20761612
InChI:
InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1
SMILES:
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-]
Molecular Formula:
C14H22Br2N2
Molecular Weight:
378.15 g/mol
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
CAS No.: 111040-90-5
Cat. No.: VC20761612
Molecular Formula: C14H22Br2N2
Molecular Weight: 378.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111040-90-5 |
|---|---|
| Molecular Formula | C14H22Br2N2 |
| Molecular Weight | 378.15 g/mol |
| IUPAC Name | 3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
| Standard InChI | InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1 |
| Standard InChI Key | OSYRHQWRNZNKLZ-UHFFFAOYSA-M |
| SMILES | CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
| Canonical SMILES | CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator